4,7-Dichloroimidazo[1,2-a]quinoxaline
Description
Historical Context of Quinoxaline (B1680401) and Imidazo[1,2-a]quinoxaline (B3349733) Derivatives in Chemical Sciences
The story of 4,7-dichloroimidazo[1,2-a]quinoxaline begins with its parent scaffold, quinoxaline. Quinoxaline, a heterocyclic compound composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, was first reported in the late 19th century. nih.gov Its structural similarity to other biologically relevant heterocycles like quinoline (B57606) and naphthalene (B1677914) spurred early interest. nih.govsapub.org The development of synthetic methodologies, such as the condensation of o-phenylenediamines with α-dicarbonyl compounds, made a wide array of quinoxaline derivatives accessible for study. nih.gov
The fusion of an imidazole (B134444) ring to the quinoxaline core gives rise to the imidazo[1,2-a]quinoxaline system. This structural modification introduces a nitrogen-bridgehead, creating a more rigid and three-dimensional molecular architecture. The synthesis of these fused systems often involves the reaction of a substituted 2-aminoquinoxaline with an α-halocarbonyl compound, leading to cyclization. nih.govresearchgate.net Over the decades, research has demonstrated that this scaffold possesses a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties, solidifying its place as a significant area of investigation in medicinal chemistry. researchgate.netnih.govresearchgate.net
Significance of Fused Nitrogen-Bridged Heterocyclic Systems in Contemporary Chemical Biology Research
Fused nitrogen-bridged heterocyclic systems, such as imidazo[1,2-a]quinoxalines, are of profound interest in contemporary chemical biology. The presence of a bridgehead nitrogen atom imparts unique conformational constraints and electronic properties to the molecule. wikipedia.org This structural rigidity can lead to higher binding affinities and selectivities for biological targets, a desirable trait in drug discovery.
These systems are prevalent in a multitude of natural products and have been identified as key pharmacophores in numerous synthetic compounds with therapeutic potential. wikipedia.org Their ability to interact with a diverse range of biological macromolecules, including enzymes and nucleic acids, has led to their exploration in various therapeutic areas. For instance, derivatives of the imidazo[1,2-a]quinoxaline scaffold have been investigated as kinase inhibitors for cancer therapy and as antimicrobial agents. nih.govnih.gov The unique three-dimensional shape of these molecules allows them to access binding pockets that may be inaccessible to more planar aromatic systems.
Overview of this compound within the Broader Imidazo[1,2-a]quinoxaline Compound Class
Within the extensive family of imidazo[1,2-a]quinoxaline derivatives, this compound represents a specific, yet under-documented, member. The defining features of this compound are the two chlorine atoms positioned at the 4 and 7 positions of the fused ring system. The electronic and steric properties of these halogen substituents are expected to significantly influence the molecule's chemical reactivity and biological activity.
While specific research dedicated solely to this compound is limited in publicly available literature, its structural motifs are present in related compounds with documented biological relevance. For instance, the isomeric compound, 4,7-dichloroimidazo[1,5-a]quinoxaline, has been cataloged as a commercially available chemical. biosynth.com Furthermore, the precursor, 4,7-dichloroquinoline, is a well-established intermediate in the synthesis of antimalarial drugs like chloroquine. wikipedia.org This suggests a potential for this compound to serve as a valuable building block in the synthesis of novel bioactive molecules. The strategic placement of the two chloro substituents provides distinct opportunities for selective chemical transformations, paving the way for the creation of libraries of new compounds for biological screening.
Properties
Molecular Formula |
C10H5Cl2N3 |
|---|---|
Molecular Weight |
238.07 g/mol |
IUPAC Name |
4,7-dichloroimidazo[1,2-a]quinoxaline |
InChI |
InChI=1S/C10H5Cl2N3/c11-6-1-2-8-7(5-6)14-9(12)10-13-3-4-15(8)10/h1-5H |
InChI Key |
PRYRVKLRRUYJGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(C3=NC=CN23)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4,7 Dichloroimidazo 1,2 a Quinoxaline and Its Derivatives
Classical Synthetic Routes to Imidazo[1,2-a]quinoxalines
The foundational approaches to constructing the imidazo[1,2-a]quinoxaline (B3349733) scaffold have traditionally relied on well-established organic reactions, primarily focusing on condensation and cyclization strategies to build the fused heterocyclic core.
Condensation Reactions in Imidazo[1,2-a]quinoxaline Core Formation
The most fundamental and widely utilized method for the synthesis of the quinoxaline (B1680401) core, a precursor to the target fused system, is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. sapub.orgnih.govnih.gov This reaction is versatile and can be performed under various conditions, often catalyzed by acids. nih.govnih.gov For instance, the reaction of o-phenylenediamine with a 2-oxopropionaldehyde can yield a 2-methyl-quinoxaline. sapub.org
Once the quinoxaline ring is formed, the fused imidazole (B134444) ring can be constructed. A common strategy involves the condensation of a quinoxaline derivative with an appropriate haloester or through the intramolecular cyclization of a keto moiety attached to an intracyclic nitrogen atom. nih.gov Another classical approach involves the reaction of 2,3-dichloroquinoxaline (B139996) with arylaminoisoxazolones, which, upon rearrangement, yield imidazo[1,2-a]quinoxaline derivatives. sapub.org
Ring Annulation Strategies for Fused Heterocyclic Systems
Ring annulation, the process of building a new ring onto an existing one, is a key strategy for forming the imidazo[1,2-a]quinoxaline system. This can be achieved through several pathways. One prominent method is the intramolecular cyclization of an N-substituted quinoxaline. For example, a 2-(methylthio)-3-chloroquinoxaline can be reacted with aminoacetaldehyde dimethylacetal, and the resulting adduct undergoes an acid-mediated intramolecular cyclization to form the imidazo[1,2-a]quinoxaline core. researchgate.net
Another powerful annulation technique involves the reaction of 1-(2-aminophenyl)pyrroles with a substituted aldehyde in the presence of an acid catalyst, which proceeds through imine formation, subsequent cyclization, and air oxidation to furnish 4-aryl substituted pyrrolo[1,2-a]quinoxalines, a related fused system. nih.gov These classical cyclization and condensation reactions form the bedrock upon which more targeted and complex syntheses are built.
Targeted Synthesis of 4,7-Dichloroimidazo[1,2-a]quinoxaline
The synthesis of the specifically substituted this compound requires a multi-step approach that combines the formation of the core heterocyclic structure with precise halogenation techniques. A direct, single-step synthesis is not commonly reported; therefore, a convergent strategy is typically employed.
Halogenation Procedures for Dichloro-Substitution at Specific Positions
Achieving dichloro-substitution at the C4 and C7 positions necessitates careful control over the reaction sequence. The chlorine at the 7-position is typically introduced early in the synthesis by starting with a chlorinated aniline (B41778) precursor. The synthesis of the related 4,7-dichloroquinoline, for instance, begins with m-chloroaniline. orgsyn.org This precursor is used to construct a 7-chloro-4-quinolinol, which is subsequently chlorinated at the 4-position using a reagent like phosphorus oxychloride. orgsyn.org
A similar logic applies to the imidazo[1,2-a]quinoxaline system. The synthesis would likely start with a derivative of m-chloroaniline to establish the 7-chloroquinoxaline framework. The chlorination of the 4-position of the imidazo[1,2-a]quinoxaline scaffold can be accomplished from a corresponding hydroxy- or oxo-intermediate. The synthesis of 4-chloroimidazo[1,2-a]quinoxaline (B1600370) has been described, where the key step is the cyclization of an intermediate derived from o-fluoroaniline, followed by subsequent modifications. mdpi.com The reactivity of the imidazo[1,2-a]quinoxaline heterocycle has been explored through various reactions, including electrophilic substitution and halogen-metal exchange, which can be used to introduce halogens at specific positions. nih.gov
Reaction Pathways for the Preparation and Isolation of this compound
Based on established synthetic methodologies, a plausible reaction pathway for preparing this compound is outlined below. This pathway combines the principles of quinoxaline formation and subsequent imidazole ring annulation.
A Proposed Synthetic Pathway:
Formation of a 7-Chloro-2(1H)-quinoxalinone: The synthesis would commence with the cyclocondensation of a 4-chloro-o-phenylenediamine with a glyoxylic acid derivative. This establishes the 7-chloro-substituted quinoxalinone core.
Chlorination to 2,7-Dichloroquinoxaline (B1302706): The resulting 7-chloro-2(1H)-quinoxalinone is then chlorinated, typically using a strong chlorinating agent like phosphorus oxychloride (POCl₃), to convert the oxo group at the C2 position into a chloro group, yielding the key intermediate, 2,7-dichloroquinoxaline.
Imidazole Ring Annulation: The final step involves the reaction of 2,7-dichloroquinoxaline with an aminoacetaldehyde equivalent (such as aminoacetaldehyde dimethyl acetal). This proceeds via an initial nucleophilic substitution at the C2 position, followed by an intramolecular cyclization and elimination to form the fused imidazole ring, resulting in the target compound, this compound.
The isolation of the final product would involve standard chromatographic techniques to purify it from any side products or unreacted starting materials. The structure would then be confirmed using spectroscopic methods like NMR. nih.gov
Modern and Advanced Synthetic Approaches to Imidazo[1,2-a]quinoxalines
Recent years have seen the development of more efficient, atom-economical, and environmentally benign methods for synthesizing the imidazo[1,2-a]quinoxaline scaffold and its derivatives. osi.lvnih.gov
These modern approaches often utilize transition-metal catalysis. Copper-catalyzed one-pot procedures have been developed for constructing benzo researchgate.netrsc.orgimidazo[1,2-a]quinoxalines from aryl halides. researchgate.net Similarly, copper-catalyzed aerobic oxidative synthesis is a powerful method for forming related imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones, a strategy adaptable to the quinoxaline series. organic-chemistry.org Palladium-catalyzed three-component reactions under microwave irradiation also provide an expeditious route to 2,3-diarylimidazo[1,2-a]pyridines, showcasing the power of metal catalysis in building molecular diversity. organic-chemistry.org
Multicomponent reactions (MCRs) have emerged as a highly efficient strategy, allowing for the sequential introduction of multiple points of diversity into the final product in a single pot. researchgate.net Isocyanide-based MCRs, in particular, have been instrumental in creating structurally diverse quinoxaline scaffolds. researchgate.netresearchgate.net
Furthermore, metal-free approaches are gaining prominence. An efficient protocol using iodine as a catalyst has been developed for the cascade coupling to synthesize pyrrolo[1,2-a]quinoxaline (B1220188) and imidazo[1,5-a]quinoxaline (B8520501) derivatives through C-H cross-dehydrogenative coupling. researchgate.netrsc.org Green chemistry principles are also being applied, using recyclable catalysts and micellar media to perform these syntheses under milder and more sustainable conditions. nih.govrsc.org
Table of Synthetic Approaches
| Method | Description | Key Reactants | Reference |
|---|---|---|---|
| Condensation | Formation of the quinoxaline core by reacting a diamine with a dicarbonyl compound. | o-phenylenediamine, 1,2-dicarbonyl compounds | sapub.org, nih.gov, nih.gov |
| Intramolecular Cyclization | Formation of the fused imidazole ring from a substituted quinoxaline precursor. | 2-substituted quinoxalines, aminoacetaldehyde acetals | researchgate.net, nih.gov |
| Rearrangement | Reaction of 2,3-dichloroquinoxaline with arylaminoisoxazolones followed by base-catalyzed rearrangement. | 2,3-dichloroquinoxaline, arylaminoisoxazolones | sapub.org |
| Method | Catalyst/Reagent | Advantages | Reference |
|---|---|---|---|
| Copper-Catalyzed Coupling | Cu(I) or Cu(II) salts | High efficiency, broad substrate scope. | researchgate.net, researchgate.net, organic-chemistry.org |
| Palladium-Catalyzed MCR | Pd(OAc)₂ | Rapid, high diversity, microwave-assisted. | organic-chemistry.org |
| Iodine-Catalyzed C-H Activation | I₂ with an oxidant (e.g., DMSO) | Metal-free, atom-economical. | researchgate.net, rsc.org |
| Isocyanide-Based MCR | Isocyanides, aldehydes, amines | High complexity from simple precursors. | researchgate.net, researchgate.net |
| Green Synthesis | Recyclable catalysts, aqueous media | Environmentally benign, cost-effective. | nih.gov, nih.gov, rsc.org |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Imidazo[1,2-a]quinoxalines |
| o-phenylenediamine |
| 2-methyl-quinoxaline |
| 2,3-dichloroquinoxaline |
| arylaminoisoxazolones |
| 2-(methylthio)-3-chloroquinoxaline |
| aminoacetaldehyde dimethylacetal |
| 4-aryl substituted pyrrolo[1,2-a]quinoxalines |
| 1-(2-aminophenyl)pyrroles |
| 4,7-dichloroquinoline |
| m-chloroaniline |
| 7-chloro-4-quinolinol |
| phosphorus oxychloride |
| 4-chloroimidazo[1,2-a]quinoxaline |
| o-fluoroaniline |
| 7-chloro-2(1H)-quinoxalinone |
| 4-chloro-o-phenylenediamine |
| glyoxylic acid |
| 2,7-dichloroquinoxaline |
| benzo researchgate.netrsc.orgimidazo[1,2-a]quinoxalines |
| imidazo[1,2-a]pyridines |
| 2-aminopyridines |
| 2,3-diarylimidazo[1,2-a]pyridines |
| pyrrolo[1,2-a]quinoxaline |
Multicomponent Reactions for Imidazo[1,2-a]quinoxaline Scaffold Construction
Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate complex molecules in a single step. beilstein-journals.org For the imidazo[1,2-a]quinoxaline scaffold, isocyanide-based MCRs provide a powerful route, enabling the sequential introduction of four points of diversity to the final product. acs.org
Another notable MCR approach involves a one-pot, two-step process starting from aryl aldehydes, ortho-N-Boc-phenylenediamines, and azidochalcones. researchgate.netresearchgate.net This reaction, catalyzed by erbium triflate, is followed by a deprotection-cyclization step to yield highly substituted imidazo[1,5-a]quinoxalines. researchgate.netresearchgate.net A similar strategy utilizes a p-toluenesulfonic acid (p-TsOH) catalyst to react 5-amino-1-(2-aminophenyl)-imidazole-4-carbonitriles with various aldehydes and ketones, providing a library of imidazo[1,2-a]quinoxaline derivatives. rsc.org The Groebke–Blackburn–Bienaymé (GBB) reaction, while primarily used for the related imidazo[1,2-a]pyridine (B132010) core, exemplifies the power of MCRs in constructing fused imidazole heterocycles. beilstein-journals.orgnih.gov
Table 1: Examples of Multicomponent Reactions for Imidazo[1,2-a]quinoxaline and Related Scaffolds
| Reaction Type | Key Reactants | Catalyst | Key Feature | Reference(s) |
| Isocyanide-Based MCR | Isocyanides, Amines, Carbonyls | - | Sequential introduction of four diversity elements | acs.org |
| Erbium Triflate-Catalyzed MCR | Aryl aldehydes, o-N-Boc-phenylenediamines, Azidochalcones | Er(OTf)₃ | One-pot, two-step synthesis of substituted core | researchgate.netresearchgate.net |
| p-TsOH-Catalyzed Cyclization | 5-amino-1-(2-aminophenyl)-imidazole-4-carbonitriles, Aldehydes/Ketones | p-TsOH | Microwave-assisted, clean pathway to derivatives | rsc.org |
| Groebke–Blackburn–Bienaymé | Aminopyridines, Isocyanides, Aldehydes | Yb(OTf)₃ | Efficient synthesis of the related imidazo[1,2-a]pyridine core | beilstein-journals.orgnih.gov |
Metal-Catalyzed Coupling Reactions in Imidazo[1,2-a]quinoxaline Synthesis (e.g., Suzuki Cross-Coupling)
Transition metal-catalyzed reactions are indispensable for the synthesis and functionalization of heterocyclic compounds like imidazo[1,2-a]quinoxalines. sci-hub.sersc.org The Suzuki-Miyaura cross-coupling reaction is a premier method for forming new carbon-carbon bonds, and it has been successfully applied to the imidazo[1,2-a]quinoxaline scaffold. youtube.comyoutube.comnih.gov This palladium-catalyzed reaction couples an organic halide with an organoboronic acid or ester. youtube.comyoutube.com It has been used to synthesize new imidazo[1,2-a]quinoxaline analogues by promoting substitution on the imidazole ring, often with the aid of microwave irradiation to improve efficiency. nih.gov A simple and high-yielding synthesis of 6-aryl-2-arylsulfonylmethyl-3-nitroimidazo[1,2-a]pyridines via a microwave-assisted Suzuki reaction in an aqueous medium highlights the green potential of this method. capes.gov.br
Beyond palladium, other metals such as copper, iron, and ruthenium are instrumental. sci-hub.sebeilstein-journals.org Copper-catalyzed protocols are common, including domino reactions that construct the core from aldehydes, 2-aminopyridines, and terminal alkynes. beilstein-journals.org Iron-catalyzed synthesis of pyrrolo[1,2-a]quinoxalines from aryl acetic acids and 1-(2-aminoaryl)pyrroles has also been reported. sci-hub.se
Table 2: Suzuki Cross-Coupling Reaction Details
| Step | Description | Metal Center | Key Transformation | Reference(s) |
| Oxidative Addition | The palladium(0) complex inserts into the organic halide bond. | Palladium(0) → Palladium(II) | R-X + Pd(0) → R-Pd(II)-X | youtube.com |
| Transmetalation | The organic group from the organoboron species replaces the halide on the palladium complex. | Palladium(II) | R-Pd(II)-X + R'-B(OR)₂ → R-Pd(II)-R' | youtube.com |
| Reductive Elimination | A new C-C bond forms between the two organic groups, regenerating the palladium(0) catalyst. | Palladium(II) → Palladium(0) | R-Pd(II)-R' → R-R' + Pd(0) | youtube.com |
Metal-Free Direct Synthetic Methodologies
In pursuit of greener and more cost-effective chemistry, metal-free synthetic routes have gained significant attention. acs.org These methods avoid residual metal contamination in the final products. For the synthesis of the related imidazo[1,2-a]pyridine core, protocols using reagents like iodine or catalysts such as graphene oxide have been developed. acs.org One efficient method involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums, which proceeds rapidly under ambient aqueous conditions to give quantitative yields. blogspot.com
For the imidazo[1,2-a]quinoxaline system, a metal-free approach utilizes a Pictet–Spengler type reaction. rsc.org For instance, the reaction of 2-(1H-pyrrol-1-yl)anilines with aldehydes catalyzed by acetic acid provides an efficient route to pyrrolo[1,2-a]quinoxalines. mtieat.org Another strategy involves the use of tert-butyl hydrogen peroxide (TBHP) as an oxidant in the reaction between 2-(1H-pyrrol-1-yl)aniline and α-hydroxy acids, where the acid serves as an aldehyde surrogate. rsc.org
Microwave-Assisted Synthetic Protocols for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a key technology for accelerating reaction rates, increasing yields, and improving the purity of products. mobt3ath.com This technique is particularly effective for the synthesis of imidazo[1,2-a]quinoxaline and its derivatives. nih.gov Microwave irradiation has been successfully employed in multicomponent reactions, metal-catalyzed couplings, and nucleophilic substitution reactions. rsc.orgnih.govnih.govrsc.org
For example, the synthesis of various imidazo[1,2-a]quinoxaline derivatives has been achieved through a microwave-assisted Pictet-Spengler reaction. mdpi.com Similarly, Suzuki cross-coupling reactions on the imidazole ring are often performed under microwave assistance to achieve good yields efficiently. nih.gov The substitution of a chlorine atom at position 4 of the heterocycle with an amino group is another reaction that benefits from microwave heating, significantly reducing reaction times. mdpi.com
Derivatization and Structural Modification Strategies for the Imidazo[1,2-a]quinoxaline Core
Once the core imidazo[1,2-a]quinoxaline scaffold is synthesized, its properties can be fine-tuned through targeted derivatization and structural modification. These strategies are crucial for developing compounds with specific biological activities and improved physicochemical properties.
Introduction of Amino Acid Moieties for Solubility and Bioactivity Modulation
A significant strategy for modulating the properties of imidazo[1,2-a]quinoxaline derivatives is the conjugation of amino acids. nih.govmdpi.comnih.gov Amino acids are organic compounds containing both amino and carboxylic acid functional groups, which are the building blocks of proteins. wikipedia.org Attaching these moieties, typically at position 4 of the quinoxaline ring, can enhance water solubility—a critical factor for a compound's bioavailability and potential for intravenous administration. mdpi.com This modification is achieved by nucleophilic substitution of the chlorine atom at position 4. mdpi.com The goal is to improve drug-like properties while retaining or even enhancing the desired bioactivity. nih.govmdpi.com Studies have shown that the introduction of various natural α-amino acids can lead to a significant enhancement in water solubility with a moderate impact on cytotoxic activity. mdpi.comnih.gov
Table 3: Effect of Amino Acid Conjugation on Imidazo[1,2-a]quinoxaline Derivatives
| Parent Compound Lead | Amino Acid Introduced | Resulting Effect | Reference(s) |
| EAPB02302 / EAPB02303 | Glycine (B1666218), Alanine, Valine, etc. | Significantly enhanced water solubility | nih.govmdpi.comnih.gov |
| EAPB02302 / EAPB02303 | Ornithine | Maintained notable cytotoxic activity (IC₅₀ = 128 nM for one derivative) | mdpi.comnih.gov |
| EAPB02302 / EAPB02303 | Various α-amino acids | Modulation of lipophilicity (cLogP) and bioactivity (IC₅₀) | mdpi.comnih.gov |
Systematic Variation of Substitution Patterns on the Quinoxaline Moiety
To explore structure-activity relationships (SAR), researchers systematically vary the substitution patterns on the quinoxaline portion of the imidazo[1,2-a]quinoxaline core. nih.gov This involves introducing a range of functional groups at different positions to observe their effect on biological activity. nih.gov For example, different positions on the quinoxaline moiety have been screened by introducing novel substituents like various alkylamino or alkyloxy groups. nih.gov Specific studies have focused on the synthesis and transformation of 7-substituted imidazo[1,2-a]quinoxalines, investigating reactions such as quaternization and reduction. researchgate.net Such systematic modifications are essential for optimizing the potency and selectivity of these compounds for their intended biological targets. nih.govnih.gov
Functionalization at Imidazole Ring Positions to Influence Bioactivity
The strategic functionalization of the imidazole ring within the imidazo[1,2-a]quinoxaline scaffold has emerged as a pivotal approach in medicinal chemistry to modulate and enhance biological activity. Modifications at various positions of the imidazole moiety can significantly impact the compound's interaction with biological targets, leading to improved potency and selectivity for a range of therapeutic applications, including anticancer and antifungal agents.
Research has demonstrated that the introduction of diverse substituents on the imidazole ring can profoundly influence the bioactivity of the resulting derivatives. For instance, a series of non-covalent imidazo[1,2-a]quinoxaline-based inhibitors of the epidermal growth factor receptor (EGFR) were synthesized, revealing that specific functional groups on the imidazole ring are crucial for their anticancer properties. mdpi.com In this study, compounds featuring a benzylidene amino functionality directly attached to the imidazole ring were identified as potent EGFR inhibitors. mdpi.com The imidazole ring of these active compounds was observed to fit into a key pocket of the EGFR active site, highlighting the importance of this structural feature for biological activity. mdpi.com
In the realm of antifungal agents, various imidazo[1,2-a]quinoxaline derivatives have been synthesized and evaluated for their efficacy against phytopathogenic fungi. nih.gov These studies have shown that the nature of the substituents on the imidazole ring plays a critical role in determining the antifungal spectrum and potency. For example, specific derivatives, 5c and 5f , exhibited significant inhibitory effects against Valsa mali and Fusarium solani, respectively. nih.gov
Furthermore, investigations into related heterocyclic systems, such as imidazo[1,2-a]pyrazines, have provided valuable insights into the structure-activity relationships (SAR) associated with imidazole ring functionalization. In a study focused on developing novel antioxidant and antimicrobial agents, structural modifications on the imidazo[1,2-a]pyrazine (B1224502) core led to compounds with improved activity. tsijournals.com
The collective findings from these studies underscore the significance of the imidazole ring as a key site for chemical modification to fine-tune the biological profiles of imidazo[1,2-a]quinoxaline derivatives. The data presented in the following tables from various research endeavors illustrate the impact of these functionalizations on bioactivity.
Table 1: EGFR Inhibitory Activity of Imidazo[1,2-a]quinoxaline Derivatives mdpi.com
Table 2: Antifungal Activity of Imidazo[1,2-a]quinoxaline Derivatives nih.gov
Structure Activity Relationship Sar Studies of 4,7 Dichloroimidazo 1,2 a Quinoxaline Analogs
General Principles of SAR Applied to Imidazo[1,2-a]quinoxaline (B3349733) Chemistry
Key principles derived from various studies include:
Substitution at Position 1: This position is often targeted for introducing bulky or aromatic groups to enhance potency. In a series of anticancer imiqualines, the presence of a 3,4-dihydroxyphenyl moiety at position 1 was found to enhance hydrophilicity and maintain potent activity. nih.govmdpi.com
Substitution at Position 2: Modifications at this site can significantly impact activity. For instance, introducing a carbonitrile group at the C2 position in conjunction with a methylamino group at C4 resulted in a potent phosphodiesterase (PDE) inhibitor. nih.gov
Substitution at Position 4: This position is critical for certain biological activities. Studies on PDE4 inhibitors highlighted the importance of a methylamino group at the C4 position for potent inhibitory properties. nih.gov Further research on anticancer derivatives involved conjugating amino acids at this position to improve physicochemical properties like water solubility. mdpi.comnih.gov
The exploration of these substitutions allows for the fine-tuning of a compound's electronic, steric, and hydrophobic properties to optimize its interaction with a specific biological target, leading to improved efficacy and selectivity. mdpi.com
Influence of Halogenation on Biological Activity and Receptor Binding Properties
Halogenation, particularly chlorination, is a widely used strategy in medicinal chemistry to modulate the biological profile of a lead compound. researchgate.neteurochlor.org The introduction of halogen atoms can influence a molecule's lipophilicity, metabolic stability, and ability to form specific interactions with a receptor, such as halogen bonds. researchgate.net
The presence of chlorine atoms on the quinoxaline (B1680401) ring system is a recurring feature in many biologically active molecules. researchgate.net In the context of the broader quinoxaline class, dichlorination has been shown to be crucial for activity. For example, a series of 6,7-dichloro-1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones were developed as potent antagonists of the N-methyl-D-aspartate (NMDA) receptor. nih.gov The chlorine atoms in these compounds contribute significantly to their binding affinity. nih.gov
Comparing different halogen substitutions across the imidazo[1,2-a]quinoxaline scaffold reveals important trends. In many heterocyclic systems, a chlorine substituent enhances biological activity by increasing interaction with the target protein and preventing metabolic hydroxylation, which can deactivate the compound. researchgate.net
Studies on related heterocyclic systems provide insights:
In one study on imidazo[1,2-a]pyridines, a related scaffold, both chlorination and bromination at the C3 position were achieved, demonstrating the feasibility of introducing different halogens. rsc.org
A comparative study of quinoxaline derivatives showed that a 2,4-dichloro substituted compound had higher activity against certain bacterial strains than a mono-chloro (2-Cl) analog, suggesting that the degree and position of halogenation are key. researchgate.net
The choice between chlorine, bromine, or fluorine can fine-tune a compound's properties. Fluorine can alter basicity and form strong hydrogen bonds, while chlorine and bromine are larger and more polarizable, capable of forming halogen bonds which can be critical for receptor binding. The specific effect depends on the target and the precise location of the halogen on the imidazo[1,2-a]quinoxaline core.
Elucidation of Key Structural Features Governing Biological Potency and Selectivity
Beyond halogenation, the specific placement of various functional groups and the molecule's three-dimensional shape are fundamental to its biological function.
The position of substituents on the imidazo[1,2-a]quinoxaline framework dictates the molecule's electronic landscape and steric profile, which in turn governs its biological activity.
Position 4: Research on PDE inhibitors demonstrated that a methylamino group at position 4 was crucial for potent activity. nih.gov In another series, conjugating amino acids at this position was used to enhance solubility while attempting to maintain cytotoxic activity against melanoma cells. mdpi.comnih.gov
Position 7: The electronic nature of substituents at the C7 position can modulate activity. In quinoxaline derivatives, introducing an electron-withdrawing group like a nitro (NO₂) group at C7 was found to decrease anticancer activity in one series, indicating the sensitivity of this position to electronic effects. mdpi.com Conversely, the electron-withdrawing nature of a chlorine atom at C7 can be beneficial in other contexts. researchgate.net
Table 1: Effect of Substitution on Biological Activity of Imidazo[1,2-a]quinoxaline Analogs This table is interactive. Click on headers to sort.
| Compound/Analog | Key Substituents | Target/Activity | IC50/EC50 | Source |
|---|---|---|---|---|
| EAPB02303 | 1-(3,4-dihydroxyphenyl), 4-(methylamino) | Anticancer (A375 Melanoma) | 10 nM | nih.gov |
| EAPB02302 | 1-(3,4-dihydroxyphenyl), 4-amino | Anticancer (A375 Melanoma) | 60 nM | nih.gov |
| Analog 11a | Amino acid conjugate at C4 | Anticancer (A375 Melanoma) | 403 nM | mdpi.comnih.gov |
| Analog 9d | Amino acid conjugate at C4 | Anticancer (A375 Melanoma) | 128 nM | mdpi.comnih.gov |
| Compound 15 | 2-carbonitrile, 4-(methylamino) | PDE Inhibition | Potent relaxant activity | nih.gov |
| Analog 6b | C2/C4 benzylidene amino functionality | EGFR Kinase Inhibition | 211.22 nM | nih.govmdpi.com |
| Analog 7j | C2/C4 benzylidene amino functionality | EGFR Kinase Inhibition | 193.18 nM | nih.govmdpi.com |
The three-dimensional conformation of imidazo[1,2-a]quinoxaline derivatives is a critical determinant of their ability to bind to a biological target. Molecular docking studies have provided valuable insights into the preferred binding modes of these compounds.
Ligand-Receptor Interaction Analysis through SAR Profiling
The analysis of how structural modifications to the imidazo[1,2-a]quinoxaline scaffold influence receptor binding is fundamental to elucidating their mechanism of action. Key modifications often involve substitutions on the benzene (B151609) ring of the quinoxaline system and at various positions on the fused imidazole (B134444) ring.
Research into quinoxaline-based compounds has demonstrated their potential as antagonists for both the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for excitatory synaptic transmission in the central nervous system.
For the NMDA receptor, the glycine (B1666218) binding site has been a key target for quinoxaline-based antagonists. A study on a series of substituted imidazo[1,2-a]quinoxalin-4(5H)-ones revealed that halogen substitution on the quinoxaline ring is a significant determinant of binding affinity. Specifically, a dichloro-substituted analog, 7,8-dichloroimidazo[1,2-a]quinoxalin-4(5H)-one , showed a notable affinity for the glycine site with an IC50 value of 1.26 µM. nih.gov This finding underscores the importance of the electron-withdrawing nature of chlorine atoms on the benzene portion of the molecule for interaction with the NMDA receptor's glycine site. In the same study, the 7,8-dichloro-1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-one analog demonstrated even higher affinity (IC50 = 0.63 µM), suggesting that the nitrogen arrangement in the fused five-membered ring also plays a role in modulating binding affinity. nih.gov
Regarding the AMPA receptor, a series of 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-a]quinoxalinone derivatives have been synthesized and evaluated, showing high affinity for AMPA receptors. acs.org The lead compound from this series, 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-a]quinoxalinone (5a) , exhibited a high affinity with a K_i_ value of 0.057 µM. acs.org This compound also displayed remarkable selectivity, with over 5000-fold preference for the AMPA receptor over the NMDA receptor and its glycine site. acs.org The study proposed that the nitrogen atom at position 3 of the imidazo[1,2-a]quinoxaline system acts as a crucial hydrogen bond acceptor in the binding to AMPA receptors. acs.orgnih.gov
The following table summarizes the binding affinities of some representative imidazo[1,2-a]quinoxaline analogs and related compounds at the NMDA and AMPA receptors.
| Compound | Target Receptor | Binding Affinity (IC50/Ki) | Reference |
|---|---|---|---|
| 7,8-dichloroimidazo[1,2-a]quinoxalin-4(5H)-one | NMDA (Glycine Site) | 1.26 µM (IC50) | nih.gov |
| 7,8-dichloro-1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-one | NMDA (Glycine Site) | 0.63 µM (IC50) | nih.gov |
| 1-Propyl-7,8-dichloro-1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-one | AMPA | 0.83 µM (IC50) | nih.gov |
| 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-a]quinoxalinone | AMPA | 0.057 µM (Ki) | acs.orgnih.gov |
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or physicochemical properties of a series of compounds with their biological activity. While a specific QSAR study for 4,7-dichloroimidazo[1,2-a]quinoxaline was not found in the reviewed literature, QSAR analyses of related quinoxaline and fused heterocyclic systems provide a framework for understanding the key molecular descriptors that influence their binding to glutamate (B1630785) receptors.
For quinoxaline derivatives acting as AMPA receptor antagonists, it has been shown that the introduction of specific substituents at key positions dramatically affects binding affinity. For example, in a series of phosphonate (B1237965) quinoxalinediones, the introduction of a CF3 group at position 6 increased potency at the AMPA binding site 16-fold compared to the unsubstituted parent compound. Further incorporation of a morpholino group at position 7 resulted in a 51-fold increase in affinity.
A 3D-QSAR study on a set of triazolo[1,5-a]quinoxalines as antagonists for AMPA and kainate (KA) receptors highlighted the importance of steric and electrostatic fields in determining binding affinity. The resulting models indicated how modifications to the substituent patterns could enhance binding to both receptors. The study found that a combined CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) model could effectively predict the pairwise binding affinity.
The table below illustrates the impact of specific structural modifications on the biological activity of quinoxaline-based compounds at the AMPA receptor, demonstrating a quantitative correlation.
| Parent Compound | Modification | Resulting Compound | AMPA Receptor Affinity (IC50) | Fold Improvement | Reference |
|---|---|---|---|---|---|
| Quinoxaline-2,3-dione | Introduction of a CF3 group at position 6 | 6-(Trifluoromethyl)quinoxaline-2,3-dione | 13 µM | 16x | researchgate.net |
| 6-(Trifluoromethyl)quinoxaline-2,3-dione | Addition of a morpholino group at position 7 | 7-Morpholino-6-(trifluoromethyl)quinoxaline-2,3-dione | 4 µM | ~3x | researchgate.net |
These examples demonstrate that electron-withdrawing groups and specific heterocyclic substitutions on the quinoxaline core are critical for high-affinity binding to glutamate receptors. The development of predictive QSAR models for imidazo[1,2-a]quinoxalines would be a valuable tool for the rational design of new, more potent, and selective ligands.
Mechanistic Investigations of Imidazo 1,2 a Quinoxaline Biological Activity
Elucidation of Molecular Targets for Imidazo[1,2-a]quinoxaline (B3349733) Derivatives
The biological activity of imidazo[1,2-a]quinoxalines is largely attributed to their ability to interact with and modulate the function of specific proteins that are critical for cell signaling and survival.
Kinase Inhibition Mechanisms and Specific Targets
A significant focus of research has been on the interaction of imidazo[1,2-a]quinoxaline derivatives with various protein kinases, which are crucial regulators of cellular processes. nih.gov These compounds often act as competitive inhibitors of ATP at the kinase active site. nih.gov
Derivatives of N-alkyl-2, 4-diphenylimidazo [1, 2-a] quinoxalin-1-amine have been identified as inhibitors of ABL1 and c-Src kinases. nih.gov For instance, compound 6-34 demonstrated inhibitory activity against ABL1 and c-Src kinases with IC50 values of 5.25 µM and 3.94 µM, respectively. nih.gov Molecular docking studies have provided insights into the binding mode of these inhibitors, suggesting that they position themselves within the ABL1 active site near the P-loop region. nih.gov This interaction is crucial for stabilizing the inactive conformation of the kinase, thereby blocking its downstream signaling pathways.
Receptor Antagonism Studies (e.g., Excitatory Amino Acid Receptors)
While research on direct antagonism of excitatory amino acid (EAA) receptors by 4,7-dichloroimidazo[1,2-a]quinoxaline is not extensively documented, studies on structurally related quinoxaline (B1680401) compounds have established their role as EAA receptor antagonists. nih.govwikipedia.orgiiab.menih.govdrugbank.com For example, 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylate has been shown to antagonize both N-methyl-D-aspartate (NMDA) and non-NMDA receptors in the neonatal rat spinal cord. nih.gov The antagonism at the NMDA receptor is mediated through the strychnine-insensitive glycine (B1666218) site, while its action at non-NMDA receptors appears to be concentration-dependent, exhibiting competitive antagonism at lower concentrations and non-competitive antagonism at higher concentrations. nih.gov This dual antagonism highlights the potential for quinoxaline-based compounds to modulate glutamatergic neurotransmission, which is implicated in various neurological disorders.
Enzyme Inhibition Profiles (e.g., Thymidine (B127349) Phosphorylase)
Thymidine phosphorylase (TP) is an enzyme that plays a significant role in cancer progression and angiogenesis. nih.govnih.gov Several quinoxaline derivatives have been synthesized and evaluated as inhibitors of this enzyme. nih.gov In one study, a series of quinoxaline analogs demonstrated potent inhibitory activity against thymidine phosphorylase, with nineteen of the synthesized compounds showing better inhibition than the standard inhibitor, 7-Deazaxanthine (IC50 = 38.68 ± 4.42 µM). nih.gov The most potent compound in this series, analog 25 , exhibited an IC50 value of 3.20 ± 0.10 µM. nih.gov Molecular docking studies suggest that the inhibitory activity of these compounds is due to their specific binding interactions within the active site of the enzyme. nih.gov
Cellular Pathways Modulated by Imidazo[1,2-a]quinoxalines
The interaction of imidazo[1,2-a]quinoxaline derivatives with their molecular targets initiates a cascade of events within the cell, leading to the modulation of various cellular pathways.
Anti-proliferative Effects in Various Cancer Cell Lines (In Vitro Studies)
A hallmark of imidazo[1,2-a]quinoxaline and related quinoxaline derivatives is their broad-spectrum anti-proliferative activity against a variety of human cancer cell lines. This has been demonstrated through numerous in vitro studies.
For instance, novel sorafenib (B1663141) analogues incorporating a quinoxalinedione (B3055175) ring have been synthesized and tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. nih.gov Compounds 1i , 1k , 1l , 1m , and 1n from this series displayed significant cytotoxic activity. nih.gov Similarly, a series of quinoxaline derivatives bearing a 1-(phenyl)-3-(4-(quinoxalin-2-ylamino)phenyl)urea and thiourea (B124793) moiety were evaluated against HCT116 (colon carcinoma), HepG2 (liver carcinoma), and MCF-7 cell lines. nih.gov Compound VIIIc was particularly effective against HCT116 and MCF-7 cells, while compound VIIIa showed good activity against HepG2 cells. nih.gov
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1i | MCF-7 | 19 | nih.gov |
| 1i | HeLa | 20 | nih.gov |
| 1k | MCF-7 | 16 | nih.gov |
| 1k | HeLa | 18 | nih.gov |
| 1l | MCF-7 | 22 | nih.gov |
| 1l | HeLa | 25 | nih.gov |
| 1m | MCF-7 | 18 | nih.gov |
| 1m | HeLa | 20 | nih.gov |
| 1n | MCF-7 | 16 | nih.gov |
| 1n | HeLa | 18 | nih.gov |
| VIIIa | HepG2 | 9.8 | nih.gov |
| VIIIc | HCT116 | 2.5 | nih.gov |
| VIIIc | MCF-7 | 9 | nih.gov |
| XVa | MCF-7 | 5.3 | nih.gov |
Modulation of Specific Cellular Processes (e.g., Apoptosis Induction, Tubulin Polymerization Inhibition)
Beyond general anti-proliferative effects, research has elucidated the specific cellular processes that are modulated by imidazo[1,2-a]quinoxalines. A key mechanism of their anti-cancer activity is the induction of apoptosis, or programmed cell death. nih.gov For example, compound VIIIc was found to cause a significant disruption in the cell cycle of HCT116 cells, leading to arrest at the G2/M phase, a common trigger for apoptosis. nih.gov
Another important target for this class of compounds is the microtubule network, which is essential for cell division. Several quinoline (B57606) and quinoxaline derivatives have been shown to inhibit tubulin polymerization, thereby disrupting microtubule dynamics and leading to mitotic arrest and apoptosis. nih.govmdpi.comrsc.org A novel quinoline sulfonamide derivative, D13 , was found to strongly inhibit tubulin assembly with an IC50 of 6.74 μM. mdpi.com This inhibition of tubulin polymerization is a well-established mechanism for the anti-cancer effects of many clinically used drugs.
Comparative Analysis of Biological Activity Profiles Across Imidazo[1,2-a]quinoxaline Subclasses
The biological activity of imidazo[1,2-a]quinoxaline derivatives is profoundly influenced by the nature and position of substituents on the core structure. Researchers have systematically modified the scaffold to explore structure-activity relationships (SAR), leading to the identification of potent anticancer, antifungal, and enzyme-inhibitory agents.
Anticancer Activity:
A significant body of research has focused on the development of imidazo[1,2-a]quinoxalines as anticancer agents, particularly for melanoma. The "Imiqualine" family, which includes diversely substituted imidazo[1,2-a]quinoxalines, has demonstrated notable activity against a panel of cancer cell lines. researchgate.net
Early studies identified that substitutions at position 1 and 4 are critical for cytotoxic activity. For instance, EAPB0203, which has a phenethyl group at position 1 and a methylamine (B109427) group at position 4, showed significantly higher in vitro activity against the A375 melanoma cell line compared to the reference drugs fotemustine (B1673584) and imiquimod. nih.gov This compound was found to be 6-110 times more active than fotemustine and 2-45 times more active than imiquimod. nih.gov Further modifications led to the development of EAPB02303, which is 20 times more potent than the clinical therapy vemurafenib (B611658) against BRAF mutant melanoma. nih.gov
The introduction of amino acid moieties at position 4 has been explored to enhance water solubility and modulate cytotoxic activity. nih.gov Grafting different amino acids onto the imidazo[1,2-a]quinoxaline scaffold resulted in compounds with IC50 values against the A375 human melanoma cell line ranging from the nanomolar to the low micromolar range. nih.gov For example, replacing methoxy (B1213986) groups with hydroxy groups on the phenyl ring at position 1 generally led to an increase in biological activity. nih.gov
A series of 1-substituted-2-methyl-4,9-dihydro-1H-imidazo[4,5-g]quinoxaline-4,9-diones were synthesized and evaluated for their cytotoxicity. Among them, 2-methyl-4,9-dihydro-1-(4-bromophenyl)-1H-imidazo[4,5-g]quinoxaline-4,9-dione (14) was identified as being more cytotoxic against human gastric adenocarcinoma cells (MKN 45) than the standard chemotherapeutic agents adriamycin and cis-platin. acs.org
Furthermore, imidazo[1,2-a]quinoxalines have been investigated as inhibitors of key enzymes in cancer progression, such as epidermal growth factor receptor (EGFR) and human topoisomerases. A series of non-covalent imidazo[1,2-a]quinoxaline-based inhibitors of EGFR were designed, with several compounds showing potent inhibition comparable to erlotinib. mdpi.com The structure-activity relationship studies revealed that compounds with a benzylidene amino functionality were generally potent inhibitors. mdpi.com Another study reported that certain imidazo[1,2-a]quinoxaline derivatives act as dual inhibitors of human topoisomerases I and II, exhibiting anticancer potential in the low micromolar range against lung, colon, and breast cancer cell lines. indianchemicalsociety.com
Interactive Data Table: Anticancer Activity of Imidazo[1,2-a]quinoxaline Derivatives
| Compound | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| EAPB0203 | 1-phenethyl, 4-methylamino | A375 (Melanoma) | Potent (exact value not specified) | nih.gov |
| EAPB02303 | Not specified in detail | A375 (Melanoma) | Highly potent (20x vemurafenib) | nih.gov |
| Compound 14 | 1-(4-bromophenyl), 2-methyl | MKN 45 (Gastric Adenocarcinoma) | 1.30 | acs.org |
| Compound 6b | 2-(benzylideneamino) | EGFRWT | 0.211 | mdpi.com |
| Compound 7h | 2-(benzylideneamino) | EGFRWT | 0.222 | mdpi.com |
| Compound 4D | Not specified in detail | A549 (Lung), HT-29 (Colon), MDA-MB-231 (Breast) | < 4.5 | indianchemicalsociety.com |
| Compound 4E | Not specified in detail | A549 (Lung), HT-29 (Colon), MDA-MB-231 (Breast) | < 4.5 | indianchemicalsociety.com |
Antifungal Activity:
Imidazo[1,2-a]quinoxaline derivatives have also demonstrated significant potential as antifungal agents, particularly against phytopathogenic fungi. A study evaluating a series of these compounds against ten different fungi found that many exhibited broad-spectrum fungicidal activity, in some cases superior to commercial fungicides like chlorothalonil (B1668833) and hymexazol. nih.gov
Specifically, compounds 5c and 5f were highly effective against Valsa mali and Fusarium solani, with EC50 values of 5.6 µg/mL and 5.1 µg/mL, respectively. nih.gov The study suggested that the antifungal mechanism involves the disruption of hyphal differentiation, spore germination, and germ tube growth. nih.gov The susceptibility of Valsa mali and Botrytis cinerea to several of these compounds was particularly high, with EC50 values ranging from 1.4 to 27.0 µg/mL. nih.govresearchgate.net
Interactive Data Table: Antifungal Activity of Imidazo[1,2-a]quinoxaline Derivatives
| Compound | Fungal Strain | EC50 (µg/mL) | Reference |
| 5c | Valsa mali | 5.6 | nih.gov |
| 5f | Fusarium solani | 5.1 | nih.gov |
| Various derivatives | Valsa mali | 1.4 - 27.0 | nih.gov |
| Various derivatives | Botrytis cinerea | 1.4 - 27.0 | nih.gov |
Phosphodiesterase 4 (PDE4) Inhibition:
The imidazo[1,2-a]quinoxaline scaffold has been explored for its potential to inhibit phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory processes. Structure-activity relationship studies have shown that the inhibitory properties of these compounds are highly dependent on the substituents at positions 1 and 4. nih.gov Potent inhibitory activity was observed in derivatives that possess a methyl amino group at position 4 and a sterically unhindered group at position 1. nih.gov These findings highlight the potential of this subclass of compounds in the development of new anti-inflammatory agents.
Computational and Theoretical Chemistry in Imidazo 1,2 a Quinoxaline Research
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Development of Predictive Models for Diverse Biological Activities
A significant area of computational research on imidazo[1,2-a]quinoxalines is the development of Quantitative Structure-Activity Relationship (QSAR) models. These mathematical models correlate the structural or property-based descriptors of compounds with their biological activities. By establishing these relationships, QSAR models can predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts towards the most promising candidates.
For instance, a QSAR study was conducted on a series of 31 imidazo[1,2-a]quinoxaline (B3349733) derivatives to model their antitumor activity against human melanoma. abjournals.org Using the Genetic Function Approximation (GFA) technique, a robust predictive model was developed. The statistical quality of this model, detailed in the table below, demonstrates its potential for accurately forecasting the antitumor efficacy of new compounds within this chemical class. abjournals.org
Table 1: Statistical Parameters of the GFA-QSAR Model for Antitumor Activity
| Parameter | Value | Description |
|---|---|---|
| R² (non-cross-validated) | 0.73038 | Coefficient of determination, indicating the proportion of variance in the biological activity that is predictable from the descriptors. |
| Q² (cross-validated R²) | 0.51664 | A measure of the model's predictive ability, determined through cross-validation. |
| R² adjusted | 0.63234 | The R² value adjusted for the number of descriptors in the model. |
| SEE | 0.51748 | Standard Error of Estimate, indicating the precision of the predictions. |
This interactive table summarizes the key statistical metrics of the developed QSAR model, highlighting its predictive power. abjournals.org
Similarly, QSAR models have been developed for other related heterocyclic systems, such as imidazo[1,5-a]quinoxalines, to predict their activity as GABA modulators. researchgate.net These studies have successfully employed multiple linear regression (MLR) to create predictive equations, further underscoring the utility of QSAR in understanding and predicting the diverse biological roles of these scaffolds. researchgate.net The insights gained from these models are crucial for designing novel anxiolytics and anticonvulsants with potentially improved potency.
The development of such predictive models is not limited to a single statistical method. Researchers have utilized a variety of techniques, including Principal Components Analysis (PCA), Partial Least Squares (PLS), and even more complex approaches like Artificial Neural Networks (ANN), to model the biological activities of related imidazo[1,2-a]pyrazine (B1224502) derivatives. researchgate.net These computational tools, once validated, serve as a powerful engine for the discovery of new therapeutic agents. researchgate.net
Identification of Key Molecular Descriptors Influencing the Bioactivity of Imidazo[1,2-a]quinoxalines
A primary outcome of QSAR and other computational studies is the identification of specific molecular descriptors that significantly influence the biological activity of imidazo[1,2-a]quinoxalines. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties.
In the context of antitumor activity, docking studies accompanying QSAR analyses have helped to visualize the binding modes of imidazo[1,2-a]quinoxaline derivatives within the active sites of target enzymes. abjournals.org This provides a structural basis for the observed activities and helps to understand the importance of certain interactions. abjournals.org For other biological targets, such as the Epidermal Growth Factor Receptor (EGFR), molecular docking has revealed that the imidazo[1,2-a]quinoxaline core can align with key residues like methionine in the active site, an interaction that is common for potent inhibitors. mdpi.com
Studies on related imidazo[1,5-a]quinoxalines acting as GABA modulators have identified several key descriptors that govern their activity. These findings, summarized in the table below, offer valuable clues for modifying the imidazo[1,2-a]quinoxaline scaffold to enhance specific biological effects.
| Hydrogen Bond Donor | ADME H-bond donor (subs 4) | The ability to donate hydrogen bonds at certain positions is a key factor. |
This interactive table outlines the crucial molecular descriptors and their impact on the GABA modulatory activity of imidazoquinoxaline derivatives.
Furthermore, research on imidazo[1,2-a]pyrazine derivatives has highlighted the importance of a range of topological and electronic descriptors. researchgate.net These include fundamental properties like molecular weight and molar refractivity, as well as quantum chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the total dipole moment. researchgate.net The nature of substituents also plays a clear role; for instance, in a series of EGFR inhibitors, compounds with electron-donating groups were generally more active than those with electron-withdrawing groups. mdpi.com These descriptors collectively provide a detailed picture of the structural and electronic requirements for bioactivity.
Emerging Research Avenues and Future Perspectives for 4,7 Dichloroimidazo 1,2 a Quinoxaline Derivatives
Exploration of Novel Biological Targets and Therapeutic Applications for Imidazo[1,2-a]quinoxaline (B3349733) Scaffolds
The therapeutic landscape for imidazo[1,2-a]quinoxaline derivatives is expanding beyond its initial focus. While early research established their efficacy as anticancer agents, particularly against melanoma, recent studies have unveiled a wider array of biological targets and potential medical uses. rsc.orgnih.govnih.gov This diversification promises to address a broader spectrum of diseases, including those with significant unmet medical needs.
A prominent area of research is the development of derivatives targeting specific enzymes and signaling pathways implicated in cancer. Scientists have designed and synthesized non-covalent inhibitors based on the imidazo[1,2-a]quinoxaline template that show potent activity against both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR). mdpi.comnih.gov Certain compounds have demonstrated significant inhibitory potential against gefitinib-resistant lung cancer cells, offering a strategy to overcome acquired drug resistance. mdpi.comnih.gov Other identified molecular targets include phosphodiesterase 4 (PDE4), suggesting applications in treating inflammatory conditions, and Phosphatidylinositol 3-kinase (PI3Kα), a key enzyme in tumor progression. mdpi.comresearchgate.net The discovery of derivatives acting as covalent inhibitors of KRAS G12C further highlights the scaffold's adaptability for targeting challenging oncogenes. acs.org
The "Imiqualines," a specific family of imidazo[1,2-a]quinoxaline derivatives, are being extensively studied for their potent cytotoxic effects against melanoma cell lines, with some second-generation compounds showing nanomolar efficacy. rsc.orggoogle.com Notably, some of these newer molecules exhibit a mechanism of action distinct from previous tubulin polymerization inhibitors, indicating the discovery of novel biological pathways. rsc.orgnih.gov Beyond cancer, the imidazo[1,2-a]quinoxaline scaffold has shown promise in combating infectious diseases, with derivatives displaying antimycobacterial and antifungal activities. nih.gov For instance, certain analogs are effective against phytopathogenic fungi by disrupting hyphal differentiation and spore germination.
Interactive Table: Biological Targets and Therapeutic Applications of Imidazo[1,2-a]quinoxaline Derivatives
| Derivative Family/Compound | Biological Target | Potential Therapeutic Application | Reference |
|---|---|---|---|
| Imiqualines (e.g., EAPB02303) | Novel/Undisclosed | Melanoma, T-cell Lymphoma | rsc.orgnih.govgoogle.com |
| Substituted Imidazo[1,2-a]quinoxalines | EGFR (wild-type & mutant) | Non-Small Cell Lung Cancer (NSCLC), Colon & Breast Cancer | mdpi.comnih.gov |
| Methyl amino derivatives | PDE4 | Inflammation | mdpi.com |
| Imidazo[1,2-a]pyridin-6-yl)quinazolines | PI3Kα | Cancer | researchgate.net |
| Imidazo[1,2-a]pyridine (B132010) hybrids | KRAS G12C (covalent inhibition) | Cancer | acs.org |
| Pyrrolo[1,2-a]quinoxalines | Not Specified | Mycobacterial Infections | nih.gov |
| Various derivatives | Not Specified | Fungal Infections (agricultural) |
Development of Innovative and Sustainable Synthetic Methodologies for Diversified Analogs
The growing interest in imidazo[1,2-a]quinoxaline derivatives has spurred the development of novel and efficient synthetic strategies. These modern methodologies aim to improve yields, shorten reaction times, and enhance molecular diversity while adhering to the principles of green chemistry.
Traditional methods are being replaced by more sophisticated techniques. For example, microwave-assisted synthesis has been successfully employed for Suzuki cross-coupling reactions, allowing for rapid and high-yield production of new analogs for antimelanoma screening. nih.gov Researchers have also developed innovative one-pot procedures. One such method involves an iodine-catalyzed cascade coupling protocol that uses a non-toxic, readily available catalyst and an oxidant to form pyrrolo[1,2-a]quinoxaline (B1220188) and imidazo[1,5-a]quinoxaline (B8520501) derivatives via C-H cross-dehydrogenative coupling. Another transition-metal-free approach uses iodine to mediate a direct sp3 C-H amination, providing a simple and scalable route to benzoimidazo[1,2-a]quinoxalines.
Multicomponent reactions (MCRs) are gaining traction as a powerful tool for generating chemical diversity. Isocyanide-based MCRs, in particular, have been used to create highly functionalized imidazo[1,2-a]quinoxalines by sequentially introducing four different points of diversity in a single synthetic protocol. Other innovative approaches include copper-catalyzed aerobic dehydrogenative cyclization and ultrasound-assisted C-H functionalization in water, the latter of which offers the benefits of a green solvent and catalyst-free conditions. These advanced synthetic methods are crucial for building extensive libraries of diversified analogs for high-throughput screening and structure-activity relationship (SAR) studies.
Research into Potential Non-Medicinal Applications (e.g., Organic Electronics, Sensors)
While the majority of research has concentrated on medicinal applications, the unique heterocyclic structure of the imidazo[1,2-a]quinoxaline scaffold and its derivatives suggests potential in the realm of materials science. Emerging studies indicate that these compounds possess interesting photophysical properties suitable for non-medicinal uses, particularly in organic electronics and chemical sensing.
A significant finding is the application of diimidazo[1,2-a:2',1'-c]quinoxaline derivatives in organic light-emitting devices (OLEDs). mdpi.com Specific diarylated versions of this scaffold have been observed to exhibit blue fluorescence with a high quantum yield, and one diphenyl derivative was shown to emit a nearly pure blue light when used as an emitter in an OLED. mdpi.com This demonstrates a direct application of the core structure in advanced electronic materials.
Furthermore, the potential for this class of compounds in chemical sensor technology is being explored, often by drawing parallels with structurally related fused heterocyclic systems. For example, an imidazo[1,2-a]pyridine-functionalized fluorescent probe was developed for the naked-eye detection of mercury (Hg²⁺) ions, with applications in both cell imaging and paper-based test strips. rsc.org Similarly, certain benzimidazo[1,2-a]quinolines, which share a related structural framework, have been identified as promising and efficient chemosensors for monitoring pH in acidic environments and for detecting various metal cations, including Co²⁺, Cu²⁺, Ni²⁺, and Zn²⁺. nih.gov These examples strongly suggest that the imidazo[1,2-a]quinoxaline scaffold could be similarly functionalized to create novel and selective sensors for environmental and biological monitoring.
Addressing Challenges and Identifying Opportunities in Future Imidazo[1,2-a]quinoxaline Research
The continued development of imidazo[1,2-a]quinoxaline derivatives requires addressing several key challenges while capitalizing on significant opportunities. A primary challenge in the medicinal chemistry context is overcoming drug resistance, a common issue in cancer therapy. mdpi.com The development of derivatives active against resistant cancer cell lines, such as those with the T790M mutation in EGFR, represents a major opportunity to provide new therapeutic options. mdpi.comnih.gov Another challenge is improving the bioavailability and drug-like properties of these compounds, which can be addressed by strategies like conjugating the scaffold with amino acids. google.com
A significant opportunity lies in the exploration of novel mechanisms of action. The discovery that newer Imiqualines work through pathways different from tubulin inhibition opens the door to identifying new biological targets and developing drugs that can circumvent existing resistance mechanisms. rsc.orgnih.gov The pursuit of greater potency, moving from micromolar to low nanomolar inhibitory concentrations, remains a key goal. nih.gov Furthermore, developing compounds that possess complementary immunomodulatory activity is a highly sought-after feature in modern oncopharmacology. google.com
The expansion into non-medicinal applications presents a largely untapped field of opportunity. The demonstrated use of related scaffolds in OLEDs and sensors suggests a promising future for imidazo[1,2-a]quinoxalines in materials science. rsc.orgmdpi.comnih.gov To realize this potential, future research must focus on systematically characterizing the photophysical properties of a wider range of derivatives. In synthesis, the continued development of sustainable and atom-economical methods will be crucial for both medicinal and material applications, making the production of these valuable compounds more efficient and environmentally friendly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
